molecular formula C13H20O3S B2391899 4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide CAS No. 106087-94-9

4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide

Cat. No.: B2391899
CAS No.: 106087-94-9
M. Wt: 256.36
InChI Key: XRDLIOJNINEUQK-UHFFFAOYSA-N
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Description

4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide is a complex organic compound known for its unique structural properties. This compound belongs to the class of organic compounds known as oxathioles, which are characterized by a sulfur atom bonded to an oxygen atom within a heterocyclic ring. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the cyclononane ring, followed by the introduction of the oxathiole moiety. Common reagents used in these reactions include sulfur-containing compounds, oxygen donors, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(2-naphthyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol: Another complex organic compound with a similar structural motif.

    (3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-(®-7-Hydroxy-6-(hydroxymethyl)heptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol: A bile acid with a comparable ring structure.

Uniqueness

What sets 4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide apart is its unique combination of sulfur and oxygen atoms within a heterocyclic ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-2-oxa-3λ6-thiatetracyclo[7.3.1.17,11.01,5]tetradecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3S/c1-8-12-5-9-2-10-4-11(3-9)7-13(12,6-10)16-17(8,14)15/h8-12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDLIOJNINEUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3CC4CC(C3)CC2(C4)OS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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